Tetrahydro-2H-pyran-4-carbonyl chloride is a chemical compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59. It is available in liquid form.
Molecular Structure Analysis
The InChI string for Tetrahydro-2H-pyran-4-carbonyl chloride is InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2. The compound’s canonical SMILES string is C1COCCC1C(=O)Cl.
Chemical Reactions Analysis
While specific chemical reactions involving Tetrahydro-2H-pyran-4-carbonyl chloride are not available, it’s important to note that the compound reacts violently with water.
Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-carbonyl chloride is a liquid with a molecular weight of 148.59 g/mol. Its exact mass and monoisotopic mass are 148.0291072 g/mol. The compound has a topological polar surface area of 26.3 Ų.
Compound Description: 873140 acts as a potent, non-competitive allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. [] Notably, 873140 effectively blocks the binding of chemokine CCL3 (MIP-1α) to CCR5 while displaying a distinct inability to inhibit CCL5 (RANTES) binding. This characteristic differentiates it from other CCR5 antagonists. [] 873140 also inhibits CCR5 activation by CCL5, leading to the suppression of calcium responses. [] Its mechanism of action is characterized as allosteric and probe-dependent, exhibiting high persistence with a prolonged dissociation half-life. []
Compound Description: TAK779 is a non-peptidic CCR5 ligand that demonstrates inhibitory effects on HIV infection. [] It effectively suppresses the constitutive activity of CCR5, which is dependent on the receptor's Asp-Arg-Tyr (DRY) motif. [] While TAK779 hinders agonist-induced or constitutive G protein activation by CCR5, it does not interfere with agonist-promoted receptor phosphorylation, β-arrestin interaction, or endocytosis. [] This selectivity suggests that TAK779 may modulate specific CCR5 signaling pathways.
Compound Description: This compound, prepared as a maleate salt, is designed for oral administration, typically formulated as film-coated tablets. [] The formulation often includes stabilizing agents like citric acid and film-forming polymers such as hydroxypropyl cellulose. [] The film coating is strategically applied to encapsulate the tablet or reside within a specific recess, ensuring controlled release and enhanced stability.
Compound Description: AZD0530 acts as a dual-specific inhibitor, targeting the tyrosine kinase domain of both c-Src and Abl enzymes with nanomolar potency. [] Exhibiting high selectivity for Src family kinases (SFKs), AZD0530 demonstrates favorable pharmacokinetic properties, including a prolonged half-life (t1/2 = 40 h), enabling oral administration. [] In vivo studies have shown its ability to suppress tumor growth in xenograft models of c-Src-transfected 3T3 fibroblasts and enhance survival rates in an orthotopic pancreatic cancer model. [] These findings highlight its potential as an anticancer therapeutic.
Compound Description: AZD7648 acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining DNA repair pathway. [] This compound demonstrates a high degree of selectivity for DNA-PKcs over related kinases, including PI3K isoforms. [] Notably, AZD7648 exhibits favorable drug-like properties, including good permeability and metabolic stability, leading to its progression into clinical trials. []
Compound Description: GW788388 functions as a potent, selective, and orally bioavailable inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5). [] It exhibits efficacy in preclinical models of fibrosis. For instance, GW788388 significantly reduced collagen IA1 mRNA expression in a rat model of dimethylnitrosamine-induced liver fibrosis. []
Compound Description: GW842166X is a selective agonist of the cannabinoid receptor type 2 (CB2), demonstrating potential therapeutic benefits in treating inflammatory pain. [] Preclinical studies showed its efficacy in a rat model of inflammatory pain, with an oral ED50 of 0.1 mg/kg. []
Compound Description: RAF709 is a potent and selective inhibitor of B-Raf and C-Raf kinases. It exhibits significant efficacy in suppressing the growth of KRAS mutant cancer cells, highlighting its potential as an anticancer agent. []
Compound Description: PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A) that effectively penetrates the blood-brain barrier. [] It demonstrates procognitive effects in animal models and is currently being evaluated in clinical trials for cognitive disorders. []
Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor, displaying potent anti-inflammatory properties with an improved therapeutic index compared to earlier PDE4 inhibitors. [] EPPA-1 effectively inhibits LPS-induced TNF-α production and pulmonary neutrophilia in preclinical models. []
Compound Description: This compound demonstrates high selectivity for inhibiting phosphodiesterase 10A (PDE10A), an enzyme implicated in regulating the activity of medium spiny neurons in the brain. [] Its efficacy in the rat conditioned avoidance response (CAR) test suggests potential therapeutic benefits in treating psychosis and schizophrenia. []
Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor designed to improve upon the pharmacokinetic and toxicological profile of its predecessor, CJ-12,918. [] CJ-13,454 displays comparable in vivo potency to CJ-12,918 while exhibiting enhanced metabolic stability and bioavailability. []
Properties
CAS Number
40191-32-0
Product Name
Tetrahydro-2H-pyran-4-carbonyl chloride
IUPAC Name
oxane-4-carbonyl chloride
Molecular Formula
C6H9ClO2
Molecular Weight
148.59 g/mol
InChI
InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
InChI Key
RYGUCYSSMOFTSH-UHFFFAOYSA-N
SMILES
C1COCCC1C(=O)Cl
Canonical SMILES
C1COCCC1C(=O)Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.